Lipophilicity Differentiation: LogP of 0.58 Versus Monomethyl Fumarate (LogP −0.24) and Dimethyl Fumarate (LogP 0.62)
The computed octanol–water partition coefficient (LogP) of 4-methoxy-2,3-dimethyl-4-oxobut-2-enoic acid is 0.5804, reflecting the lipophilicity-enhancing effect of the 2,3-dimethyl substitution on the butenoic acid scaffold . In contrast, monomethyl fumarate (MMF)—lacking the 2,3-dimethyl groups—has an ACD/LogP of −0.24 , while dimethyl fumarate (DMF), the symmetrical diester without a free carboxylic acid, has an ACD/LogP of 0.62 . The target compound thus occupies an intermediate lipophilicity position: approximately 6.6-fold more lipophilic than MMF (ΔLogP ≈ 0.82) and marginally less lipophilic than DMF (ΔLogP ≈ −0.04). This intermediate LogP value is a direct consequence of the balance between the lipophilic 2,3-dimethyl groups and the polar free carboxylic acid.
| Evidence Dimension | Octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.5804 (computed) |
| Comparator Or Baseline | Monomethyl fumarate (MMF): ACD/LogP = −0.24; Dimethyl fumarate (DMF): ACD/LogP = 0.62 |
| Quantified Difference | ΔLogP (Target − MMF) ≈ +0.82; ΔLogP (Target − DMF) ≈ −0.04 |
| Conditions | In silico computed values from different algorithms (ChemSrc database for target; ACD/Labs for comparators) |
Why This Matters
For procurement decisions in medicinal chemistry or agrochemical programs, the intermediate LogP of 0.58 versus MMF (−0.24) indicates superior membrane permeability potential while retaining aqueous solubility, which directly impacts cell-based assay performance and oral bioavailability predictions.
